![molecular formula C10H8ClNO4 B12898710 2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12898710.png)
2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole core structure Benzoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole typically involves the reaction of 2-aminophenol with appropriate carboxylic acid derivatives under acidic conditions to form the benzoxazole ring. The chloromethyl group can be introduced via chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the substituents.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted benzoxazole derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical sensors
Wirkmechanismus
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the substituents on the benzoxazole ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzoxazole derivatives such as:
- 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole
- 7-(Chloromethyl)benzo[d]oxazole
- 2-(Hydroxymethyl)-7-(chloromethyl)benzo[d]oxazole .
Uniqueness
What sets 2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole apart is the presence of both carboxy(hydroxy)methyl and chloromethyl groups, which confer unique reactivity and potential biological activities. This dual functionality makes it a versatile compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C10H8ClNO4 |
|---|---|
Molekulargewicht |
241.63 g/mol |
IUPAC-Name |
2-[7-(chloromethyl)-1,3-benzoxazol-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H8ClNO4/c11-4-5-2-1-3-6-8(5)16-9(12-6)7(13)10(14)15/h1-3,7,13H,4H2,(H,14,15) |
InChI-Schlüssel |
DBXXROVNQCNCFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)N=C(O2)C(C(=O)O)O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


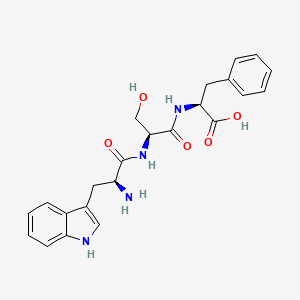
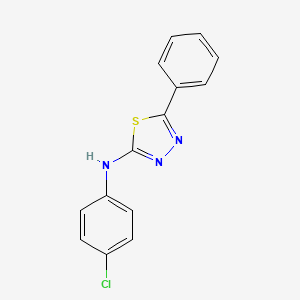
![N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12898649.png)
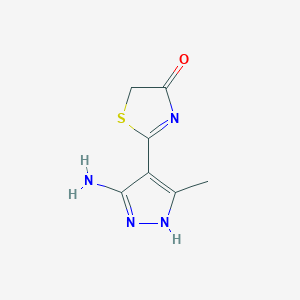

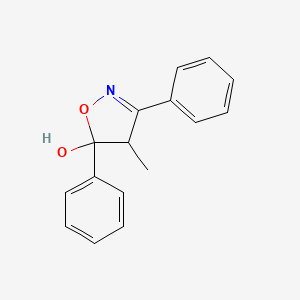
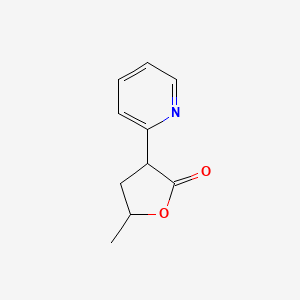
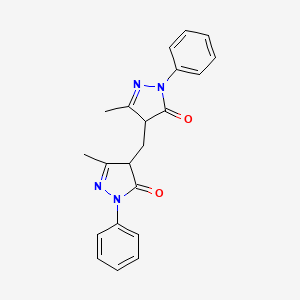
![Benzoic acid, 3-[3-(6-fluoro-3-pyridinyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12898672.png)
![3-Methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12898673.png)

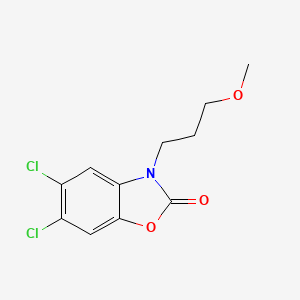
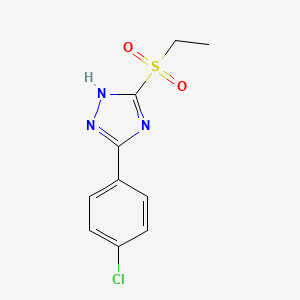
![3-[(Furan-2-yl)methyl]-2-(2-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one](/img/structure/B12898694.png)
